![molecular formula C16H12N2O3S B2868145 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176721-85-9](/img/structure/B2868145.png)
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Mechanism of Action
Target of Action
Compounds with a thiadiazole scaffold, such as this one, have been known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
It’s known that thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could exert a variety of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-phenoxyaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
This compound is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. This compound has the CAS No. 1176721-85-9.
This compound has several scientific research applications:
- Chemistry: It can be employed as a building block for synthesizing more complex molecules.
- Biology: It is investigated for its potential as an antimicrobial or antiviral agent.
- Medicine: It is explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Industry: It can be utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Its combination of a phenoxyphenyl group with a thiazole ring and carboxylic acid functionality provides it with distinct chemical and biological properties that differentiate it from other thiazole derivatives .
Biological Activity
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C17H14N2O3S
- Molecular Weight : 326.38 g/mol
- CAS Number : 1176721-85-9
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its role as an inhibitor of certain enzymes and its potential as an anticancer agent.
Enzyme Inhibition
Research indicates that compounds with thiazole moieties often exhibit inhibitory effects on enzymes such as xanthine oxidase (XO), which is involved in uric acid production. This inhibition is significant for conditions like hyperuricemia and gout. A related study demonstrated that a structurally similar thiazole derivative exhibited an IC50 value of 48.6 nM against XO, suggesting that modifications to the thiazole structure can enhance inhibitory potency .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. For instance, studies involving U87MG human glioblastoma cells suggest that thiazole derivatives can inhibit cell proliferation significantly. In one study, a related compound demonstrated an IC50 value significantly lower than that of conventional treatments like temozolomide, indicating a promising avenue for further research into thiazole-based therapies .
The mechanisms through which this compound exerts its effects are multifaceted:
- P-glycoprotein Modulation : Certain thiazole derivatives have been shown to interact with P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance by pumping out chemotherapeutic agents from cells. Compounds that can inhibit or modulate P-gp activity may enhance the efficacy of existing anticancer drugs .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to increased apoptosis or programmed cell death .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(20)14-10-22-16(18-14)17-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSUMGTAWKAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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